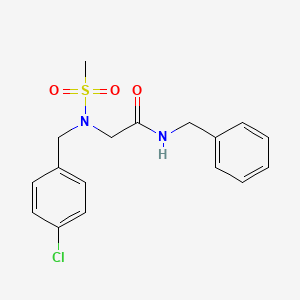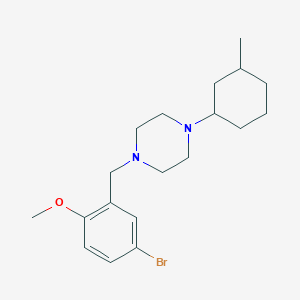![molecular formula C19H28N2O B4928911 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as MEP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research as a selective serotonin reuptake inhibitor (SSRI) and has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. In
Mécanisme D'action
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn enhances serotonin neurotransmission. The exact mechanism by which this compound achieves this is not fully understood, but it is believed to involve binding to the serotonin transporter and blocking its ability to reuptake serotonin.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on serotonin neurotransmission, it has been shown to increase the release of dopamine and norepinephrine in certain brain regions. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in regulating the body's response to stress. This compound has been shown to reduce the release of corticotropin-releasing hormone (CRH), which is a key regulator of the HPA axis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone as a research tool is its selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, like all research tools, this compound has its limitations. One limitation is that it is not a natural compound, and therefore its effects may not accurately reflect the effects of endogenous serotonin. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the potential therapeutic applications of this compound in the treatment of depression and anxiety disorders. Further research is needed to determine the efficacy and safety of this compound in human clinical trials. Another area of interest is the role of this compound in modulating the activity of the HPA axis. It is possible that this compound may have applications in the treatment of stress-related disorders such as post-traumatic stress disorder (PTSD). Finally, there is interest in developing new compounds based on this compound that may have improved pharmacological properties. These compounds could potentially be used as novel antidepressants or anxiolytics.
Méthodes De Synthèse
The synthesis of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(4-methylcyclohexyl)piperazine with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst. The resulting product is then reduced using hydrogen gas and a palladium on carbon catalyst to yield this compound. The purity of the compound can be further improved through recrystallization.
Applications De Recherche Scientifique
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. It has been found to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. This mechanism of action is similar to that of other SSRIs such as fluoxetine and sertraline, which are commonly used antidepressants. This compound has also been found to have anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
1-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-3-7-18(8-4-15)20-11-13-21(14-12-20)19-9-5-17(6-10-19)16(2)22/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYXALRTYMLNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)


![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)
![3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4928883.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)